molecular formula C30H33NO10S3 B11682753 Tetramethyl 9'-methoxy-5',5'-dimethyl-6'-(3-methylbutanoyl)-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate

Tetramethyl 9'-methoxy-5',5'-dimethyl-6'-(3-methylbutanoyl)-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate

Cat. No.: B11682753
M. Wt: 663.8 g/mol
InChI Key: VZMJYJGSFHMZOW-UHFFFAOYSA-N
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Description

Tetramethyl 9’-methoxy-5’,5’-dimethyl-6’-(3-methylbutanoyl)-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetramethyl 9’-methoxy-5’,5’-dimethyl-6’-(3-methylbutanoyl)-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core quinoline structure, followed by the introduction of the spiro and dithiole groups. The final steps involve the addition of the methoxy, dimethyl, and tetracarboxylate groups under controlled conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Tetramethyl 9’-methoxy-5’,5’-dimethyl-6’-(3-methylbutanoyl)-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: Various substitution reactions can occur, particularly at the methoxy and dimethyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with altered functional groups, while reduction could produce more saturated compounds.

Scientific Research Applications

Tetramethyl 9’-methoxy-5’,5’-dimethyl-6’-(3-methylbutanoyl)-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Tetramethyl 9’-methoxy-5’,5’-dimethyl-6’-(3-methylbutanoyl)-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate involves its interaction with molecular targets and pathways within biological systems. The compound’s multiple functional groups allow it to bind to various enzymes and receptors, potentially modulating their activity. This can lead to changes in cellular processes and biological responses, making it a valuable tool for studying molecular mechanisms and developing new therapies.

Comparison with Similar Compounds

Similar Compounds

    Tetramethyl 9’-methoxy-5’,5’-dimethyl-6’-(3-methylbutanoyl)-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate: shares similarities with other spiro and quinoline derivatives, such as:

Uniqueness

What sets Tetramethyl 9’-methoxy-5’,5’-dimethyl-6’-(3-methylbutanoyl)-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate apart is its combination of functional groups and structural complexity

Properties

Molecular Formula

C30H33NO10S3

Molecular Weight

663.8 g/mol

IUPAC Name

tetramethyl 9'-methoxy-5',5'-dimethyl-6'-(3-methylbutanoyl)spiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate

InChI

InChI=1S/C30H33NO10S3/c1-14(2)12-18(32)31-17-11-10-15(37-5)13-16(17)19-24(29(31,3)4)42-21(26(34)39-7)20(25(33)38-6)30(19)43-22(27(35)40-8)23(44-30)28(36)41-9/h10-11,13-14H,12H2,1-9H3

InChI Key

VZMJYJGSFHMZOW-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)N1C2=C(C=C(C=C2)OC)C3=C(C1(C)C)SC(=C(C34SC(=C(S4)C(=O)OC)C(=O)OC)C(=O)OC)C(=O)OC

Origin of Product

United States

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